3a,4a,7a,8a-Tetramethyl-3a,5,7a,8a-tetrahydropyrazolo(3,4-f)indazole-4,8(3H,4aH)-dione
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Overview
Description
3a,4a,7a,8a-Tetramethyl-3a,5,7a,8a-tetrahydropyrazolo(3,4-f)indazole-4,8(3H,4aH)-dione is a complex organic compound characterized by its unique polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4a,7a,8a-Tetramethyl-3a,5,7a,8a-tetrahydropyrazolo(3,4-f)indazole-4,8(3H,4aH)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting from a suitable diketone, the pyrazole ring can be formed through a cyclization reaction with hydrazine under acidic or basic conditions.
Indazole Formation: The pyrazole intermediate is then subjected to further cyclization with an appropriate aryl hydrazine to form the indazole ring.
Methylation: The final step involves methylation of the compound using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3a,4a,7a,8a-Tetramethyl-3a,5,7a,8a-tetrahydropyrazolo(3,4-f)indazole-4,8(3H,4aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Reduced forms of the original compound.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3a,4a,7a,8a-Tetramethyl-3a,5,7a,8a-tetrahydropyrazolo(3,4-f)indazole-4,8(3H,4aH)-dione is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure allows for the exploration of new therapeutic pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3a,4a,7a,8a-tetrahydropyrazolo(3,4-f)indazole-4,8(3H,4aH)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. Pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3a,4a,7a,8a-Tetramethyl-3a,5,7a,8a-tetrahydropyrazolo(3,4-f)indazole-4,8(3H,4aH)-dione: The parent compound.
This compound derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of 3a,4a,7a,8a-tetrahydropyrazolo(3,4-f)indazole-4,8(3H,4aH)-dione lies in its polycyclic structure and the presence of multiple methyl groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
23585-22-0 |
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Molecular Formula |
C12H16N4O2 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
3a,4a,7a,8a-tetramethyl-1,7-dihydropyrazolo[3,4-f]indazole-4,8-dione |
InChI |
InChI=1S/C12H16N4O2/c1-9-5-13-15-11(9,3)8(18)10(2)6-14-16-12(10,4)7(9)17/h5,15H,6H2,1-4H3 |
InChI Key |
UWLYSRCWACPDJL-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN=NC1(C(=O)C3(C=NNC3(C2=O)C)C)C |
Origin of Product |
United States |
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